molecular formula C19H25N3O3 B7717980 3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one CAS No. 876713-53-0

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one

Cat. No. B7717980
CAS RN: 876713-53-0
M. Wt: 343.4 g/mol
InChI Key: UGYVWHMINYFBFW-UHFFFAOYSA-N
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Description

3-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)-1-morpholinopropan-1-one, commonly known as MOR, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOR is a synthetic compound that belongs to the class of oxadiazole derivatives and is widely used in scientific research for its unique properties.

Mechanism of Action

MOR inhibits the activity of certain enzymes and receptors in the body by binding to them and preventing their normal functioning. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. MOR has also been shown to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
MOR has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. MOR has also been shown to have antioxidant properties, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

MOR has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for use in experiments. MOR is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, MOR has certain limitations, including its potential toxicity and limited solubility in water.

Future Directions

There are several potential future directions for research on MOR. One area of interest is the development of MOR-based fluorescent probes for biological imaging. Another area of interest is the development of MOR-based drugs for the treatment of various diseases, including Alzheimer's disease and cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of MOR and its potential applications in various scientific fields.

Synthesis Methods

MOR is synthesized by the reaction of 4-(tert-butyl)benzohydrazide with ethyl chloroacetate to form 4-(tert-butyl)-N-ethyl-N-(2-oxo-2-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)benzamide. This intermediate compound is then reacted with morpholine and triethylamine to form MOR.

Scientific Research Applications

MOR has been extensively studied for its potential applications in various scientific fields. It is widely used in medicinal chemistry as a potential drug candidate due to its ability to inhibit certain enzymes and receptors. MOR has also been studied for its potential application in the development of fluorescent probes for biological imaging.

properties

IUPAC Name

3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-19(2,3)15-6-4-14(5-7-15)18-20-16(25-21-18)8-9-17(23)22-10-12-24-13-11-22/h4-7H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYVWHMINYFBFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CCC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320856
Record name 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

44.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808598
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

876713-53-0
Record name 3-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]-1-morpholin-4-ylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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